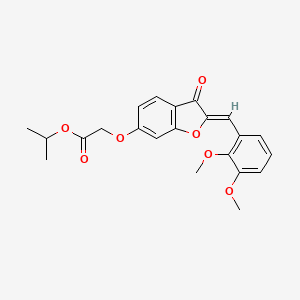

(Z)-isopropyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-isopropyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a chemical compound. Its molecular formula is C27H24O7 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzylidene and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, benzamides, a significant class of amide compounds, have been widely used in various industries due to their different applications . They are typically formed by the condensation of suitable amines and aldehydes .科学的研究の応用

Synthetic Studies of Sesamol Derivatives

Fukui, Nakayama, and Tanaka (1969) synthesized 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, an analogue of a naturally occurring compound, highlighting the importance of such derivatives in synthetic organic chemistry. This work demonstrated the catalytic hydrogenation of benzofuran derivatives and compared their NMR spectra, providing insights into the structural and electronic properties of these compounds Fukui, Nakayama, & Tanaka, 1969.

Diastereoselective Synthesis of trans-2,3-Dihydrofurans

Wang, Hou, Hui, and Yan (2009) developed an efficient synthetic procedure for preparing fused 2,3-dihydrofuran derivatives, showcasing the application of pyridinium ylide in organic synthesis. Their work on diastereoselective synthesis underlines the strategic use of tandem reactions in constructing complex molecular architectures, expanding the toolbox for synthetic chemists Wang, Hou, Hui, & Yan, 2009.

Novel Amino-Protecting Group

Wakselman and Guibe-jampel (1973) introduced a new amino-protecting group, demonstrating its stability under various conditions and its alkaline-labile removal mechanism. This research contributes to peptide synthesis by offering an alternative protecting group, thereby facilitating the synthesis of complex peptides Wakselman & Guibe-jampel, 1973.

Silica Nanoparticles for Organic Synthesis

Ramazani, Mahyari, Farshadi, and Rouhani (2011) explored the use of silica nanoparticles derived from laboratory waste as catalysts for the synthesis of 2,3-dihydro-1H-isoindolone derivatives. Their innovative approach not only highlights the potential of recycling waste materials in laboratory settings but also emphasizes the catalytic efficiency of silica nanoparticles in organic synthesis Ramazani, Mahyari, Farshadi, & Rouhani, 2011.

Reinvestigation of Benzofuran Oxime Tosylate

Vargha, Kuszmann, Sohår, and Horváth (1972) reinvestigated the rearrangement of 2-acetylbenzofuran oxime tosylate, elucidating the structure of resulting isomers through spectral investigation. Their work provides a deeper understanding of the rearrangement mechanisms in benzofuran derivatives, which is crucial for designing novel synthetic pathways and for the interpretation of complex reaction outcomes Vargha, Kuszmann, Sohår, & Horváth, 1972.

特性

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-13(2)28-20(23)12-27-15-8-9-16-18(11-15)29-19(21(16)24)10-14-6-5-7-17(25-3)22(14)26-4/h5-11,13H,12H2,1-4H3/b19-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVUQCSOFNHEBI-GRSHGNNSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole](/img/structure/B2773663.png)

![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2773664.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2773667.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B2773668.png)

![7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid](/img/structure/B2773670.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2773674.png)

![5-benzyl-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2773678.png)

![9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2773680.png)